Psar18-cooh

Description

Properties

Molecular Formula |

C56H94N18O20 |

|---|---|

Molecular Weight |

1339.5 g/mol |

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[acetyl(methyl)amino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetic acid |

InChI |

InChI=1S/C56H94N18O20/c1-38(75)57(2)20-39(76)58(3)21-40(77)59(4)22-41(78)60(5)23-42(79)61(6)24-43(80)62(7)25-44(81)63(8)26-45(82)64(9)27-46(83)65(10)28-47(84)66(11)29-48(85)67(12)30-49(86)68(13)31-50(87)69(14)32-51(88)70(15)33-52(89)71(16)34-53(90)72(17)35-54(91)73(18)36-55(92)74(19)37-56(93)94/h20-37H2,1-19H3,(H,93,94) |

InChI Key |

JIEODKKMWFZWII-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)N(C)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Role of Psar18-cooh: A Technical Guide to its Application in Advanced Drug Delivery Systems

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the current understanding of Psar18-cooh. Extensive research indicates that this compound is not characterized as a molecule with direct biological targets. Instead, it is identified as a derivative of Polysarcosine (pSar), a highly promising, biocompatible polymer utilized in advanced drug delivery systems. This guide will, therefore, focus on the properties and applications of the core polymer, Polysarcosine, to provide a comprehensive understanding of the likely function of this compound.

Executive Summary

Current scientific literature and product listings do not attribute any specific biological targets to this compound itself. The available information consistently points to its identity as a functionalized derivative of Polysarcosine (pSar). Polysarcosine is a polypeptoid, a polymer with a structure similar to peptides, based on the endogenous amino acid sarcosine (N-methylated glycine)[1][2][3]. It is gaining significant attention as a superior, biodegradable alternative to polyethylene glycol (PEG) in the field of drug delivery[1][2]. The primary role of pSar, and by extension its derivatives like this compound, is to be conjugated with therapeutic molecules or nanocarriers to improve their pharmacokinetic properties.

Polysarcosine: The Core Polymer

Polysarcosine is recognized for its "stealth" properties, which allow drug delivery vehicles to evade the immune system and prolong their circulation time in the body. This is crucial for ensuring that a therapeutic agent reaches its intended target in sufficient concentration.

Key Properties of Polysarcosine

| Property | Description | References |

| Biocompatibility | Derived from an endogenous amino acid, pSar exhibits excellent biocompatibility and is well-tolerated. | |

| Low Immunogenicity | Unlike PEG, which can sometimes elicit an immune response, pSar is considered non-immunogenic, reducing the risk of adverse reactions. | |

| Hydrophilicity | pSar is highly soluble in water, which contributes to the stability of drug formulations. | |

| Protein Resistance | The polymer structure resists protein adsorption, which is a key factor in avoiding uptake by the mononuclear phagocyte system and extending circulation time. | |

| Biodegradability | As a polypeptide-like structure, pSar is biodegradable. | |

| Tunability | The synthesis of pSar allows for precise control over its chain length and structure, enabling the fine-tuning of its properties for specific applications. |

Conceptual Application in Drug Delivery

The carboxylic acid group (-COOH) in this compound suggests that it is designed for covalent conjugation to other molecules. In the context of drug delivery, this compound would likely be used to attach the polysarcosine polymer to a lipid (for forming liposomes or lipid nanoparticles), a protein therapeutic, or a small molecule drug.

References

An In-depth Technical Guide to Ac-pSar18-OH: A Promising Alternative to PEGylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ac-pSar18-OH, a specific polysarcosine (pSar) derivative, detailing its molecular characteristics, physicochemical properties, and its application in bioconjugation. Polysarcosine is emerging as a superior alternative to polyethylene glycol (PEG) in drug delivery and therapeutic protein modification due to its excellent biocompatibility, low immunogenicity, and biodegradability.[1]

Core Molecular and Physicochemical Properties

Ac-pSar18-OH is an acetylated 18-mer of polysarcosine with a terminal carboxylic acid. Its structure imparts high water solubility and stealth properties, making it an ideal candidate for various biomedical applications.

Table 1: Molecular Profile of Ac-pSar18-OH

| Property | Value |

| Molecular Formula | C56H94N18O20 |

| Molecular Weight | 1339.47 g/mol |

| CAS Number | 2313534-26-6 |

Table 2: Physicochemical and Biological Properties of Polysarcosine

| Property | Description |

| Solubility | Polysarcosine exhibits excellent solubility in aqueous solutions.[2] |

| Biocompatibility | It is highly biocompatible and considered a non-toxic material for biomedical applications.[1] |

| Immunogenicity | Polysarcosine is characterized by its low immunogenicity, showing attenuated immune responses compared to PEG.[2] This makes it a suitable candidate for therapeutic applications requiring repeated administration. |

| Biodegradability | As a polypeptoid, polysarcosine is biodegradable.[1] |

| Stealth Properties | Similar to PEG, polysarcosine possesses "stealth" properties that can reduce protein adsorption and prevent the aggregation of nanoparticles in bodily fluids. |

Experimental Protocols

A key application of Ac-pSar18-OH and similar polysarcosine derivatives is the site-specific conjugation to therapeutic proteins to enhance their pharmacokinetic properties. Below is a detailed protocol for the synthesis and purification of a polysarcosine-protein conjugate, adapted from a study on interferon-α2b (IFN).

Protocol: Site-Specific Conjugation of Polysarcosine to a Protein

1. Materials:

-

Cysteine-engineered protein (e.g., Cys-IFN)

-

Thiophenyl-activated polysarcosine (PhS-PSar)

-

Tris-HCl buffer

-

ÄKTA pure protein purification system (or equivalent)

-

Mono S 5/50 GL column (for cation exchange chromatography)

-

Superdex 75 10/300 GL column (for size exclusion chromatography)

-

SDS-PAGE analysis equipment

-

Dynamic Light Scattering (DLS) instrument

2. Protein Preparation:

-

Produce and purify the cysteine-engineered protein using standard recombinant protein expression and purification techniques.

-

Concentrate the purified protein to approximately 5 mg/mL in Tris-HCl buffer.

3. Conjugation Reaction:

-

In a typical reaction, add the thiophenyl-activated polysarcosine powder (3.0 equivalents) to the protein solution (1.0 equivalent).

-

Incubate the mixture at room temperature for approximately 8 hours. The release of phenylthiol can be noted by its characteristic smell.

4. Purification of the Conjugate:

-

Perform protein purification using an ÄKTA pure system.

-

First, use a Mono S 5/50 GL cation exchange column to separate the polysarcosine-protein conjugate from unreacted protein and polymer.

-

Further purify the conjugate using a Superdex 75 10/300 GL size exclusion chromatography column to remove any aggregates and ensure a homogenous product.

5. Characterization of the Conjugate:

-

SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight compared to the unconjugated protein. Note that protein-polymer conjugates may migrate anomalously on SDS-PAGE gels.

-

Size Exclusion Chromatography (SEC): Use analytical SEC to assess the purity and determine the hydrodynamic size of the conjugate.

-

Dynamic Light Scattering (DLS): Perform DLS measurements to determine the size distribution and assess the colloidal stability of the conjugate.

Experimental Workflow and Signaling Pathway Diagrams

As Ac-pSar18-OH is a synthetic polymer, it does not directly participate in natural signaling pathways. Instead, it is utilized in experimental workflows for drug delivery and the enhancement of therapeutic molecules.

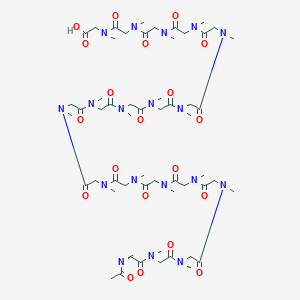

Caption: Experimental workflow for the synthesis, purification, characterization, and testing of a Psar18-protein conjugate.

References

Stability and Storage of Psar18-cooh: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for Psar18-cooh, a polysarcosine-based compound. Polysarcosine (pSar) is increasingly recognized as a viable alternative to polyethylene glycol (PEG) in various biomedical applications, offering advantages such as enhanced solubility, reduced immunogenicity, and biocompatibility. This compound, chemically identified as Ac-pSar18-OH, is a specific variant with an acetylated N-terminus and a carboxylated C-terminus, comprising 18 sarcosine repeating units. Understanding its stability profile is critical for its effective application in research and drug development.

Chemical Identity and Physical Properties

This compound is a well-defined, monodisperse polymer. Its key identifiers are presented in Table 1.

| Property | Value | Reference |

| Chemical Name | Ac-pSar18-OH | [1][2] |

| CAS Number | 2313534-26-6 | [1] |

| Molecular Formula | C56H94N18O20 | [2] |

| Molecular Weight | 1339.47 g/mol | [2] |

| Purity | > 96% |

Recommended Storage Conditions

Proper storage is paramount to maintaining the integrity of this compound. Based on supplier recommendations for similar polysarcosine-based linkers, the following storage conditions are advised.

| Condition | Recommendation | Reference |

| Temperature | -20°C | |

| Environment | Store in a cool, dry, well-ventilated area. | |

| Container | Keep containers securely sealed. | |

| Incompatibilities | Store away from incompatible materials and foodstuff containers. |

Stability Profile

Currently, specific quantitative stability data for this compound, such as degradation kinetics under various pH, temperature, and light conditions, is not extensively available in the public domain. However, the stability can be inferred from the general properties of the polysarcosine polymer class.

Hydrolytic Stability

The polysarcosine backbone consists of amide bonds, which are generally stable to hydrolysis under neutral pH conditions. However, in the presence of strong acids or bases, or certain enzymes, degradation can occur. The terminal carboxylic acid group is a stable functional group.

Enzymatic Degradation

Polysarcosine is known to be biodegradable. The amide linkages in the polymer backbone are susceptible to enzymatic cleavage by proteases. For instance, random copolymers of sarcosine and alanine have been shown to be degraded by porcine pancreatic elastase. This susceptibility to enzymatic degradation is a key feature for applications requiring biodegradable linkers.

The general workflow for assessing enzymatic degradation is outlined below.

Formulation Stability

Polysarcosine-based materials have been shown to enhance the stability of formulations. For example, polysarcosine lipids can prevent nanoparticle aggregation and degradation, leading to improved long-term storage stability. Micelles formed with vitamin E-conjugated polysarcosine have demonstrated stability for over two months under ambient conditions, with negligible change in size. This suggests that this compound is likely to be stable in formulated systems.

Experimental Protocols

Detailed, validated stability-indicating analytical methods for this compound are not publicly available. However, standard analytical techniques used for polymers and peptides can be adapted.

Synthesis of Carboxy-Functionalized Polysarcosine

The terminal carboxylic acid of this compound is typically introduced post-polymerization. A general method involves the reaction of the polymer's terminal amine group with succinic anhydride.

Analytical Methods for Stability Assessment

The stability of this compound can be monitored using a combination of chromatographic and spectroscopic techniques.

| Technique | Purpose |

| Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | To monitor changes in molecular weight distribution, indicating polymer chain cleavage. |

| High-Performance Liquid Chromatography (HPLC) | To separate the parent compound from potential degradation products. A reverse-phase method would be suitable. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | For the identification of degradation products by determining their mass-to-charge ratio. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify changes in functional groups. 1H NMR is commonly used for polysarcosine characterization. |

A general workflow for a stability study is depicted below.

Summary and Conclusion

This compound is a promising polysarcosine-based molecule with favorable properties for biomedical applications. While specific, in-depth stability data for this particular compound is limited, the general stability of the polysarcosine class of polymers suggests good stability under recommended storage conditions. The primary degradation pathway is likely to be enzymatic hydrolysis of the amide backbone. For critical applications, it is recommended that users perform their own stability studies under conditions relevant to their specific use case, employing the analytical methodologies outlined in this guide. The recommended storage condition is -20°C in a sealed container in a dry, well-ventilated area.

References

Unveiling Psar18-cooh: A Technical Guide to a Novel Hydrophilic Linker for Advanced Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the commercial availability, synthesis, and application of Psar18-cooh, a polysarcosine-based hydrophilic linker increasingly recognized for its potential to enhance the therapeutic window of advanced drug conjugates. As the demand for more effective and safer targeted therapies grows, this compound emerges as a promising alternative to traditional polyethylene glycol (PEG) linkers, offering improved physicochemical properties, pharmacokinetics, and overall conjugate performance.

Commercial Availability

This compound, chemically identified as Ac-pSar18-OH, is a specialized chemical available from a limited number of suppliers catering to the research and pharmaceutical development sectors. The most prominent vendor identified is BroadPharm, which offers the compound for applications in Antibody-Drug Conjugates (ADCs), Ligand-Drug Conjugates (LDCs), and other next-generation drug delivery systems.

Table 1: Commercial Supplier Information for Ac-pSar18-OH

| Supplier | Product Name | Catalog Number | Purity | Available Quantities |

| BroadPharm | Ac-pSar18-OH | BP-44248 | >95% | 10 mg, 25 mg, 50 mg, 100 mg |

Physicochemical and Biocompatibility Data

Polysarcosine (pSar) linkers, such as this compound, are gaining traction due to their advantageous properties compared to the widely used PEG linkers. These properties contribute to the development of more homogeneous, stable, and potent drug conjugates.

Table 2: Comparative Properties of Polysarcosine vs. PEG Linkers

| Property | Polysarcosine (pSar) | Polyethylene Glycol (PEG) | Citation |

| Biocompatibility | Excellent, based on the endogenous amino acid sarcosine. | Generally good, but can elicit immune responses. | [1] |

| Immunogenicity | Low to non-immunogenic; does not typically induce anti-linker antibodies. | Can lead to the generation of anti-PEG antibodies, causing accelerated blood clearance. | [1] |

| Hydrophilicity | High, effectively masks the hydrophobicity of drug payloads. | High. | [1][2] |

| Biodegradability | Biodegradable. | Non-biodegradable. | [1] |

| Drug-Antibody Ratio (DAR) | Enables higher DARs (e.g., 8) with maintained favorable physicochemical properties. | High DARs often lead to aggregation and poor pharmacokinetics. |

Table 3: Pharmacokinetic Data of a Polysarcosine-based ADC

| ADC Construct | Clearance Rate (mL/day/kg) | Note | Citation |

| ADC-pSar6 | ~20 | Suboptimal clearance. | |

| ADC-pSar12 | ~10 | Improved clearance, plateauing around this length. | |

| ADC-pSar18 | ~10 | Similar clearance to pSar12, indicating optimal length for hydrophobicity masking. |

Experimental Protocols

The following sections detail the methodologies for the synthesis of the this compound linker and its subsequent conjugation to a monoclonal antibody, as adapted from published research.

On-Resin Synthesis of Monodisperse Polysarcosine Linkers

The synthesis of monodisperse polysarcosine linkers is achieved through a submonomer solid-phase synthesis method. This approach allows for precise control over the linker length, which is crucial for optimizing the properties of the final drug conjugate.

Experimental Workflow for On-Resin Synthesis

Caption: Workflow for the on-resin synthesis of a polysarcosine linker.

Detailed Protocol:

-

Resin Preparation: Start with a suitable solid-phase synthesis resin (e.g., Rink amide resin).

-

First Dimer Coupling: Swell the resin in dimethylformamide (DMF). Couple Fmoc-Sar-Sar-OH to the resin using a coupling agent such as HATU in the presence of a base like DIPEA.

-

Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.

-

Bromoacetylation: React the free amine with bromoacetic acid and a carbodiimide, such as diisopropylcarbodiimide (DIC), in DMF.

-

Methylamination: Displace the bromide with methylamine in water.

-

Chain Elongation: Repeat steps 3 to 5 until the desired number of sarcosine units (e.g., 18) is achieved.

-

Cleavage: Cleave the completed polysarcosine linker from the resin using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification: Purify the crude linker using reverse-phase high-performance liquid chromatography (RP-HPLC).

Antibody-Drug Conjugation

The carboxylic acid terminus of this compound is typically activated and linked to a drug molecule containing a cleavable moiety and a conjugation handle (e.g., a maleimide group). This drug-linker construct is then conjugated to a monoclonal antibody.

Experimental Workflow for ADC Conjugation

Caption: General workflow for the conjugation of a Psar18-drug construct to an antibody.

Detailed Protocol:

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). The amount of TCEP is carefully controlled to achieve the desired number of reactive thiol groups.

-

Drug-Linker Conjugation: Add the Psar18-drug-maleimide construct to the reduced antibody solution. The maleimide group will react with the free thiol groups on the antibody to form a stable thioether bond.

-

Purification: Remove the unreacted drug-linker and other impurities by purifying the resulting ADC. Size exclusion chromatography (SEC) is a commonly used method.

-

Characterization: Characterize the final ADC to determine the drug-antibody ratio (DAR), aggregation levels, and purity. This is typically done using techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry (MS), and SEC.

Signaling Pathways and Mechanism of Action

The this compound linker itself does not have a signaling function. Its role is to connect the cytotoxic payload to the antibody and to confer desirable properties to the ADC. The signaling pathway targeted is determined by the mechanism of action of the cytotoxic drug and the antigen-binding specificity of the antibody. The following diagram illustrates the general mechanism of action of an ADC utilizing a cleavable linker like this compound.

Mechanism of Action of a Psar18-based ADC

Caption: General mechanism of action for an ADC with a cleavable Psar18 linker.

Conclusion

This compound represents a significant advancement in the field of drug-linker technology. Its superior biocompatibility, low immunogenicity, and ability to enable high drug loading without compromising the physicochemical properties of the conjugate make it an attractive alternative to PEG. For researchers and drug developers, the adoption of polysarcosine linkers like this compound offers a promising avenue to create next-generation ADCs and other targeted therapies with an improved safety and efficacy profile. The detailed protocols and data presented in this guide provide a solid foundation for the evaluation and implementation of this innovative technology.

References

Methodological & Application

Application Notes & Protocols for Psar18-COOH in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Psar18-COOH, an 18-unit polysarcosine polymer with a terminal carboxylic acid, in cell-based assays. Polysarcosine (pSar) is a hydrophilic and biocompatible polymer increasingly used as a linker in bioconjugation to enhance the solubility, stability, and pharmacokinetic properties of various molecules, serving as a viable alternative to polyethylene glycol (PEG).

The carboxylic acid terminus of this compound allows for versatile conjugation to a wide range of molecules, including fluorescent dyes, small molecule drugs, peptides, and proteins, enabling the development of novel molecular probes and drug delivery systems for cellular studies.

Application: Cellular Uptake and Visualization of a Psar18-Conjugated Fluorophore

This section details the use of a this compound linker conjugated to a fluorescent dye for qualitative and quantitative assessment of cellular uptake. This type of assay is fundamental in drug delivery research to understand how the physicochemical properties of a polymer conjugate affect its interaction with and entry into cells.

Experimental Workflow Diagram

Application Notes and Protocols for the In Vivo Study of Cannabinoid Carboxy Metabolites in Animal Models

A Presumptive Guide for Researchers Investigating "Psar18-cooh"

Introduction

The compound "this compound" is not found in the current scientific literature and is presumed to be a non-standard nomenclature, potentially a laboratory-specific identifier or a typographical error for a known compound. The "-cooh" suffix strongly indicates a carboxylic acid metabolite. Given the frequent association of similar naming conventions with synthetic cannabinoids, it is plausible that "this compound" refers to a carboxy metabolite of a synthetic cannabinoid, possibly related to the JWH series of compounds (e.g., JWH-018).

These application notes and protocols are therefore designed to provide a comprehensive guide for researchers on the use of cannabinoid carboxy metabolites in animal models, using well-documented examples such as 11-nor-9-carboxy-THC (THC-COOH), 7-carboxy-cannabidiol (7-COOH-CBD), and carboxy metabolites of synthetic cannabinoids. The methodologies outlined below are intended to serve as a foundational framework for investigating the pharmacokinetics, and potential pharmacodynamics of such compounds.

Pharmacological Overview of Cannabinoid Carboxy Metabolites

Carboxylic acid metabolites of cannabinoids are typically the end products of Phase I metabolism, rendering them more water-soluble for excretion.[1] Generally, these metabolites are considered pharmacologically inactive, particularly concerning the psychoactive effects associated with parent compounds that act as agonists at cannabinoid receptors CB1 and CB2.[2][3]

However, emerging research suggests that some carboxy metabolites may possess residual or alternative biological activities. For instance, while THC-COOH is not psychoactive, it has been suggested to contribute to the analgesic and anti-inflammatory effects of cannabis and may modulate the effects of THC.[4] Similarly, while 7-COOH-CBD is largely considered inactive, some in vitro data indicate a potential for higher binding affinity to peripheral CB1 receptors compared to CBD, suggesting a need for further investigation into its biological roles.[5] Conversely, carboxylated metabolites of many synthetic cannabinoids, such as JWH-018, do not appear to bind to or activate cannabinoid receptors.

Experimental Protocols

Animal Models

The most commonly used animal models for studying cannabinoid pharmacology are mice and rats. The choice of species and strain can influence metabolic profiles and behavioral outcomes. For instance, C57BL/6 mice are frequently used for behavioral and pharmacokinetic studies.

Compound Preparation and Administration

Vehicle Selection: Carboxy metabolites of cannabinoids are often lipophilic and require a suitable vehicle for in vivo administration. A common vehicle for intraperitoneal (i.p.) injection is a mixture of ethanol, a surfactant like Kolliphor EL (formerly Cremophor EL), and saline. A typical ratio is 1:1:18 (ethanol:Kolliphor EL:0.9% saline). For oral administration (per os, p.o.), compounds can be dissolved in an oil-based vehicle such as sesame oil or medium-chain triglycerides.

Route of Administration:

-

Intraperitoneal (i.p.) Injection: A common route for systemic administration in rodents, bypassing first-pass metabolism to a degree.

-

Oral Gavage (p.o.): Simulates oral consumption in humans and subjects the compound to first-pass metabolism.

-

Intravenous (i.v.): Allows for precise control of systemic concentrations and is often used in pharmacokinetic studies.

Pharmacokinetic Studies

A primary application for administering carboxy metabolites in animal models is to characterize their pharmacokinetic profile.

Experimental Workflow:

-

Animal Acclimation: House animals in a controlled environment for at least one week prior to the experiment.

-

Dosing: Administer the cannabinoid carboxy metabolite via the chosen route.

-

Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) via tail vein, saphenous vein, or terminal cardiac puncture.

-

Tissue Harvest: At the end of the time course, animals can be euthanized, and tissues of interest (e.g., brain, liver, adipose tissue) can be harvested.

-

Sample Processing: Plasma is separated from whole blood by centrifugation. Tissues are homogenized.

-

Analysis: Quantify the concentration of the carboxy metabolite in plasma and tissue homogenates using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacodynamic and Behavioral Studies

While many carboxy metabolites are considered inactive, it may be pertinent to assess their potential to induce subtle physiological or behavioral changes, or to modulate the effects of the parent compound.

Relevant Assays:

-

Cannabinoid Tetrad: This is a series of four tests used to characterize CB1 receptor agonism in mice: locomotor activity suppression, catalepsy (immobility), analgesia (pain relief), and hypothermia (reduced body temperature). While carboxy metabolites are not expected to produce these effects, testing can confirm their lack of direct cannabimimetic activity.

-

Analgesia Models: To investigate potential analgesic effects, models such as the tail-flick test or the von Frey filament test for mechanical allodynia can be employed.

-

Anti-inflammatory Models: Models of inflammation, such as carrageenan-induced paw edema, can be used to assess potential anti-inflammatory properties.

Data Presentation

Quantitative data from pharmacokinetic and pharmacodynamic studies should be summarized in tables for clarity and ease of comparison.

Table 1: Example Pharmacokinetic Parameters of a Cannabinoid Carboxy Metabolite in Mice Following Intraperitoneal Administration (10 mg/kg)

| Parameter | Plasma | Brain |

| Cmax (ng/mL or ng/g) | Value | Value |

| Tmax (h) | Value | Value |

| AUC (0-t) (ngh/mL or ngh/g) | Value | Value |

| Half-life (t1/2) (h) | Value | Value |

Table 2: Example Data from a Hot Plate Test for Analgesia in Mice

| Treatment Group (i.p.) | Dose (mg/kg) | Latency to Response (seconds) at 60 min post-injection (Mean ± SEM) |

| Vehicle | - | Value |

| "this compound" | 10 | Value |

| "this compound" | 30 | Value |

| Positive Control (e.g., Morphine) | 5 | Value |

Visualizations

Signaling Pathways

The following diagram illustrates a generalized signaling pathway for cannabinoid receptors CB1 and CB2, which are the primary targets of psychoactive cannabinoids. Carboxy metabolites generally do not activate these receptors.

Caption: Generalized cannabinoid receptor signaling pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a pharmacokinetic study of a cannabinoid carboxy metabolite in an animal model.

Caption: Pharmacokinetic study experimental workflow.

References

- 1. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]

- 2. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thepermanentejournal.org [thepermanentejournal.org]

- 4. 11-Nor-9-carboxy-THC - Wikipedia [en.wikipedia.org]

- 5. Pharmacokinetic Variability of Oral Cannabidiol and Its Major Metabolites after Short-Term High-Dose Exposure in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Psar18-COOH in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psar18-COOH is a novel carboxylic acid-functionalized fluorescent probe with a high affinity for intracellular protein aggregates. Its unique spectral properties and targeted binding make it an invaluable tool for studying cellular stress, protein misfolding diseases, and the efficacy of therapeutic interventions aimed at clearing these aggregates. This document provides detailed application notes and experimental protocols for the use of this compound in fluorescence microscopy.

Applications

-

Detection and Quantification of Protein Aggregates: this compound exhibits a significant increase in fluorescence quantum yield upon binding to the hydrophobic regions of misfolded protein aggregates, allowing for their sensitive detection in fixed and live cells.

-

Monitoring Autophagy and Aggregate Clearance: The probe can be used to track the colocalization of protein aggregates with autophagic vesicles, providing insights into the cellular machinery responsible for their clearance.

-

High-Throughput Screening for Drug Discovery: The robust fluorescence signal of this compound makes it suitable for high-content screening assays to identify small molecules that can inhibit or reverse protein aggregation.

-

Investigating Cellular Stress Response: this compound can be used as a marker for cellular stress, as the accumulation of protein aggregates is a hallmark of various stress conditions.

Quantitative Data Summary

The following tables summarize the key photophysical properties of this compound and its performance in cellular imaging applications.

| Photophysical Properties | Value |

| Excitation Maximum (Bound) | 488 nm |

| Emission Maximum (Bound) | 525 nm |

| Quantum Yield (Unbound) | < 0.01 |

| Quantum Yield (Bound to Aggregates) | 0.65 |

| Molar Extinction Coefficient | 45,000 M⁻¹cm⁻¹ |

| Photostability | High |

| Solubility | Aqueous buffers (pH > 6.0) |

| Cellular Imaging Performance | Value |

| Optimal Staining Concentration | 1-5 µM |

| Incubation Time (Live Cells) | 15-30 minutes |

| Incubation Time (Fixed Cells) | 30-60 minutes |

| Signal-to-Noise Ratio | > 20 |

| Cytotoxicity | Low at working concentrations |

Experimental Protocols

Protocol 1: Staining of Protein Aggregates in Fixed Cells

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Mounting medium with DAPI

Procedure:

-

Cell Culture: Grow cells on glass coverslips to the desired confluency.

-

Induce Aggregation (Optional): Treat cells with an inducing agent (e.g., proteasome inhibitor, heat shock) to promote protein aggregate formation.

-

Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash cells three times with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Staining: Wash cells three times with PBS. Dilute the this compound stock solution to a final concentration of 2.5 µM in PBS and incubate for 45 minutes at room temperature in the dark.

-

Washing: Wash cells three times with PBS to remove unbound probe.

-

Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting: Wash cells twice with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for this compound (FITC/GFP channel) and DAPI.

Protocol 2: Live-Cell Imaging of Protein Aggregate Dynamics

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Hoechst 33342 (optional, for nuclear staining)

Procedure:

-

Cell Culture: Plate cells in a glass-bottom imaging dish.

-

Staining: Replace the culture medium with pre-warmed live-cell imaging medium containing 1 µM this compound and optionally Hoechst 33342.

-

Incubation: Incubate the cells for 20 minutes at 37°C in a CO₂ incubator.

-

Washing: Gently replace the staining solution with fresh, pre-warmed imaging medium.

-

Imaging: Immediately proceed with live-cell imaging using a confocal or widefield fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

-

Time-Lapse Imaging: Acquire images at desired time intervals to monitor the dynamics of protein aggregates.

Visualizations

Signaling Pathway

Caption: PI3K/AKT/mTOR pathway and its role in protein aggregate accumulation.

Experimental Workflow

Caption: Workflow for staining protein aggregates in fixed cells with this compound.

Logical Relationship

Caption: Binding mechanism of this compound leading to fluorescence enhancement.

Psar18-COOH Linker in Bioconjugation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Psar18-COOH linker represents a cutting-edge tool in the field of bioconjugation, particularly for the development of next-generation antibody-drug conjugates (ADCs). "Psar" refers to polysarcosine, a hydrophilic polymer, and "18" indicates the presence of 18 sarcosine monomer units. The terminal carboxylic acid (-COOH) group provides a versatile handle for covalently attaching the linker to biomolecules. This linker is especially valuable for increasing the drug-to-antibody ratio (DAR) in ADCs without inducing the aggregation often caused by hydrophobic drug payloads. The hydrophilic nature of the polysarcosine chain improves the pharmacokinetic properties and overall solubility of the resulting bioconjugate.[1][2]

These application notes provide an overview of the properties of the this compound linker, detailed protocols for its use in bioconjugation, and a summary of its impact on the performance of ADCs.

Key Applications

-

Antibody-Drug Conjugates (ADCs): this compound is primarily used in the construction of ADCs, where it acts as a bridge between a monoclonal antibody and a cytotoxic payload. Its hydrophilic nature allows for the attachment of a higher number of drug molecules (high DAR) while maintaining the stability and solubility of the ADC.[1][3]

-

Fluorescent Labeling: The terminal carboxyl group can be used to conjugate fluorescent dyes to proteins and other biomolecules for imaging and diagnostic applications.[4]

-

PEGylation Alternative: Polysarcosine is considered a promising alternative to polyethylene glycol (PEG) as a hydrophilicity-enhancing polymer, potentially offering advantages in terms of biocompatibility and reduced immunogenicity.

Physicochemical Properties and Advantages

The use of a monodisperse polysarcosine linker like this compound offers several advantages in bioconjugation:

-

Hydrophilicity: Masks the hydrophobicity of the payload, reducing the risk of aggregation and improving solubility.

-

Homogeneity: The use of a monodisperse linker leads to the production of more homogeneous bioconjugates with a defined drug-to-antibody ratio, which is crucial for consistent efficacy and safety profiles.

-

Improved Pharmacokinetics: ADCs constructed with polysarcosine linkers have shown improved pharmacokinetic profiles, including reduced clearance rates.

-

Biocompatibility: Polysarcosine is a biocompatible and non-immunogenic polymer.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing polysarcosine-based linkers in ADCs.

Table 1: Pharmacokinetic Parameters of ADCs with Polysarcosine Linkers

| ADC Construct | Linker | DAR | Clearance Rate | Reference |

|---|---|---|---|---|

| ADC-PSAR12 | Polysarcosine (12 units) | High | Low | |

| ADC-PSAR18 | Polysarcosine (18 units) | High | Low |

| ADC-PEG12 | PEG (12 units) | High | Higher than PSAR12 | |

Table 2: In Vivo Efficacy of ADCs with Polysarcosine Linkers

| ADC Construct | Dose | Tumor Model | Outcome | Reference |

|---|---|---|---|---|

| ADC-PSAR12 | 2.5 mg/kg | BT-474 | Complete tumor regression | |

| ADC-PSAR18 | 2.5 mg/kg | BT-474 | Complete tumor regression |

| Tra-Exa-PSAR10 | 1 mg/kg | NCI-N87 | Strong anti-tumor activity | |

Experimental Protocols

Protocol 1: General Procedure for Antibody-Drug Conjugation using this compound

This protocol describes the conjugation of a drug-Psar18-COOH linker to an antibody via amide bond formation. This is a two-step process involving the activation of the carboxylic acid group followed by conjugation to the antibody.

Materials:

-

Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

-

Drug-Psar18-COOH linker

-

N-Hydroxysuccinimide (NHS) or sulfo-NHS

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching reagent (e.g., hydroxylamine or Tris buffer)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Activation of Drug-Psar18-COOH Linker: a. Dissolve the Drug-Psar18-COOH linker in anhydrous DMF or DMSO. b. Add a 1.5-fold molar excess of NHS (or sulfo-NHS) and a 1.5-fold molar excess of EDC to the linker solution. c. Incubate the reaction mixture at room temperature for 1-2 hours to form the NHS-ester activated linker.

-

Conjugation to Antibody: a. Adjust the pH of the antibody solution to 7.5-8.5 for optimal reaction with primary amines (lysine residues). b. Add the activated Drug-Psar18-NHS ester solution to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired DAR. c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching the Reaction: a. Add a quenching reagent (e.g., hydroxylamine to a final concentration of 50 mM or Tris buffer to a final concentration of 100 mM) to stop the reaction by consuming any unreacted NHS-ester. b. Incubate for 30 minutes at room temperature.

-

Purification of the ADC: a. Remove unconjugated linker and other small molecules by size-exclusion chromatography (SEC) or dialysis. b. Elute the ADC using a suitable buffer (e.g., PBS).

-

Characterization of the ADC: a. Determine the protein concentration using a standard protein assay (e.g., BCA or A280). b. Determine the DAR using UV-Vis spectroscopy (if the drug has a distinct absorbance) or hydrophobic interaction chromatography (HIC). c. Assess the purity and aggregation state of the ADC by SEC.

Protocol 2: Characterization of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to determine the distribution of drug-linker species on the antibody, providing information on the average DAR and the homogeneity of the conjugate.

Materials:

-

Purified ADC sample

-

HIC column

-

HPLC system

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7)

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7)

Procedure:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the ADC sample onto the column.

-

Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. Species with higher DAR are more hydrophobic and will elute later.

-

Monitor the elution profile at 280 nm (for the antibody) and at the specific wavelength for the drug (if applicable).

-

Calculate the average DAR by integrating the peak areas of the different species and weighting them by their respective DAR values.

Visualizations

References

Application Notes and Protocols for the Esterification of Psar18-COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental chemical transformation in organic synthesis and drug development, involving the conversion of a carboxylic acid into an ester. This functional group modification is often employed to enhance the pharmacokinetic properties of a drug candidate, such as its solubility, stability, and cell permeability. Psar18-COOH, a novel carboxylic acid-containing compound, can be functionalized into its corresponding ester, Psar18-COOR, to modulate its therapeutic potential.

This document provides detailed protocols for three common and versatile esterification methods applicable to this compound: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction. The choice of method will depend on the specific chemical properties of this compound, including its sensitivity to acid, heat, and steric hindrance around the carboxylic acid moiety.

Comparative Data of Esterification Methods for this compound

The following table summarizes typical reaction conditions and expected outcomes for the esterification of this compound using the described protocols. This data is representative and may require optimization for specific substrates.

| Method | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) | Key Considerations |

| Fischer Esterification | H₂SO₄ (catalytic) | Alcohol (e.g., Methanol, Ethanol) | Reflux | 4 - 24 | 60 - 80 | 85 - 95 | Simple and cost-effective; requires acidic conditions and high temperatures, which may not be suitable for sensitive substrates.[1][2][3][4][5] |

| Steglich Esterification | DCC, DMAP | Dichloromethane (DCM) or Acetonitrile | Room Temperature | 2 - 12 | 80 - 95 | 90 - 99 | Mild conditions suitable for acid-sensitive substrates; formation of dicyclohexylurea (DCU) byproduct requires careful purification. |

| Mitsunobu Reaction | DEAD, PPh₃ | Tetrahydrofuran (THF) | 0 to Room Temperature | 1 - 6 | 75 - 90 | >95 | Mild conditions with inversion of stereochemistry at the alcohol; reagents can be toxic and require careful handling. |

Experimental Protocols

Protocol 1: Fischer Esterification of this compound

This method is a classic acid-catalyzed esterification suitable for simple alcohols and substrates that are stable to strong acid and heat.

Materials:

-

This compound

-

Anhydrous alcohol (e.g., methanol, ethanol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in an excess of the desired anhydrous alcohol (can serve as the solvent).

-

To this solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the excess alcohol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify the crude product by column chromatography if necessary.

Protocol 2: Steglich Esterification of this compound

This protocol is ideal for substrates that are sensitive to acidic conditions and allows for the coupling of a wide range of alcohols under mild conditions.

Materials:

-

This compound

-

Alcohol (1.2 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

-

4-Dimethylaminopyridine (DMAP, 0.1 eq)

-

Anhydrous dichloromethane (DCM) or acetonitrile

-

0.5 M HCl solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 eq) to the solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to remove any remaining DCU and other impurities.

Protocol 3: Mitsunobu Reaction for Esterification of this compound

The Mitsunobu reaction is a mild and efficient method for esterification, particularly useful when inversion of stereochemistry at a chiral alcohol is desired.

Materials:

-

This compound (1.2 eq)

-

Alcohol (1.0 eq)

-

Triphenylphosphine (PPh₃, 1.5 eq)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 eq), the alcohol (1.0 eq), and PPh₃ (1.5 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to remove triphenylphosphine oxide and the reduced hydrazide byproduct.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the esterification of this compound, followed by purification and analysis.

Caption: General workflow for the synthesis and purification of Psar18-COOR.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Concentrated acids and reagents like DCC, DEAD, and DIAD are corrosive and/or toxic. Handle with extreme care.

-

Consult the Safety Data Sheet (SDS) for all chemicals before use.

Troubleshooting

-

Low Yield:

-

Fischer: Ensure the alcohol is anhydrous and used in sufficient excess. The reaction is an equilibrium; consider removing water as it forms.

-

Steglich: Ensure all reagents and solvents are anhydrous. The formation of N-acylurea can be a side reaction; monitor the reaction closely.

-

Mitsunobu: The pKa of the carboxylic acid should be appropriate. Ensure slow addition of DEAD/DIAD at 0 °C.

-

-

Incomplete Reaction:

-

Increase reaction time or temperature (for Fischer).

-

Check the purity and reactivity of reagents.

-

-

Purification Difficulties:

-

Steglich: DCU can be difficult to remove completely. Multiple crystallizations or careful chromatography may be necessary. A modified protocol using a greener solvent like acetonitrile has been shown to simplify purification.

-

Mitsunobu: Triphenylphosphine oxide can co-elute with the product. Optimize chromatography conditions.

-

References

Application Notes and Protocols for Psar18-COOH in Surface Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psar18-COOH is a carboxylated derivative of polysialic acid (PSA), a linear homopolymer of α2,8-linked sialic acid. In the context of neuroscience and drug development, PSA is most notably found on the Neural Cell Adhesion Molecule (NCAM), where it plays a crucial role in regulating cell-cell interactions, promoting neural plasticity, and facilitating neuroregeneration.[1][2] The terminal carboxyl groups (-COOH) on this compound provide a versatile handle for covalent immobilization onto various surfaces, enabling the development of biomimetic interfaces for a range of applications.

These application notes provide an overview of the potential uses of this compound in surface modification and detailed protocols for its application.

Applications

The unique properties of polysialic acid make this compound an attractive molecule for surface modification in several key areas:

-

Promoting Neural Stem Cell Culture and Differentiation: Surfaces modified with this compound can mimic the extracellular environment that supports the maintenance, proliferation, and differentiation of neural precursor cells.[3] PSA-NCAM is a well-established marker for expandable primitive neural precursor cells (NPCs).[3]

-

Enhancing Neuroregeneration: Immobilized this compound can create permissive substrates for axonal growth and guidance, potentially aiding in nerve repair and regeneration after injury.[2]

-

Modulating Glial Scar Formation: The anti-adhesive properties of PSA can be leveraged to reduce the formation of the glial scar, a major impediment to regeneration in the central nervous system.

-

Targeted Drug Delivery: Nanoparticles functionalized with this compound can be used for targeted delivery of therapeutics to the nervous system, leveraging the biological roles of PSA.

-

Creating Biocompatible and Anti-Fouling Surfaces: The hydrophilic and negatively charged nature of PSA can be used to create surfaces that resist non-specific protein adsorption and cell adhesion, which is beneficial for medical implants and biosensors.

Experimental Protocols

Protocol 1: Surface Modification of Nanoparticles with this compound via EDC/NHS Chemistry

This protocol describes the covalent conjugation of this compound to amine-functionalized nanoparticles using carbodiimide chemistry.

Materials:

-

Amine-functionalized nanoparticles (-NH2 NPs)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer

-

Phosphate-buffered saline (PBS)

-

Ultra-pure water

-

Centrifuge

Equipment:

-

Vortex mixer

-

Sonication bath

-

pH meter

-

Centrifuge tubes

-

Orbital shaker

Procedure:

-

Nanoparticle Preparation:

-

Disperse the amine-functionalized nanoparticles in MES buffer (0.1 M, pH 6.0) to a final concentration of 1 mg/mL.

-

Sonicate the suspension for 5 minutes to ensure a homogenous dispersion.

-

-

Activation of this compound:

-

Dissolve this compound in MES buffer to a final concentration of 2 mg/mL.

-

Add EDC and NHS to the this compound solution. The molar ratio of this compound:EDC:NHS should be approximately 1:2:2.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.

-

-

Conjugation Reaction:

-

Add the activated this compound solution to the nanoparticle suspension.

-

Incubate the reaction mixture for 2-4 hours at room temperature on an orbital shaker.

-

-

Washing and Purification:

-

Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

-

Remove the supernatant and resuspend the pellet in PBS.

-

Repeat the centrifugation and resuspension steps three times to remove any unreacted this compound and coupling reagents.

-

-

Final Resuspension and Storage:

-

Resuspend the final pellet of this compound functionalized nanoparticles in the desired buffer for your downstream application.

-

Store the functionalized nanoparticles at 4°C.

-

Workflow for Nanoparticle Functionalization

Caption: Workflow for the functionalization of nanoparticles with this compound.

Protocol 2: Characterization of this compound Modified Surfaces

1. Zeta Potential Measurement:

-

Purpose: To confirm the change in surface charge after conjugation.

-

Method: Measure the zeta potential of the nanoparticles before and after functionalization. A successful conjugation should result in a significant shift towards a more negative zeta potential due to the presence of the negatively charged sialic acid residues.

2. Fourier-Transform Infrared Spectroscopy (FTIR):

-

Purpose: To identify the chemical groups present on the nanoparticle surface.

-

Method: Acquire FTIR spectra of the unmodified and modified nanoparticles. Look for the appearance of characteristic peaks for the amide bond formed during conjugation (around 1650 cm⁻¹) and the carboxyl and hydroxyl groups of this compound.

3. Quantification of Surface Coverage:

-

Purpose: To determine the amount of this compound conjugated to the surface.

-

Method: Use a colorimetric assay, such as the resorcinol-HCl assay (for sialic acid quantification), to measure the amount of this compound in the supernatant before and after the conjugation reaction. The difference will correspond to the amount of this compound immobilized on the nanoparticles.

Quantitative Data Summary

The following tables provide representative data that might be obtained from experiments using this compound for surface modification.

Table 1: Physicochemical Properties of this compound Functionalized Nanoparticles

| Nanoparticle Type | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | This compound Surface Density (µg/mg NP) |

| Amine-NPs | 105 ± 5 | +25 ± 3 | N/A |

| This compound-NPs | 120 ± 7 | -30 ± 4 | 50 ± 5 |

Table 2: Effect of this compound Surface on Neural Precursor Cell (NPC) Adhesion

| Surface Type | NPC Adhesion (% of control) |

| Tissue Culture Plastic (Control) | 100% |

| Amine-Functionalized Surface | 110 ± 8% |

| This compound Functionalized Surface | 45 ± 6% |

Note: The anti-adhesive properties of PSA typically lead to reduced cell adhesion, which can be beneficial for maintaining cells in a less differentiated state.

Signaling Pathway Involvement

PSA on NCAM is known to influence intracellular signaling pathways that are crucial for neural plasticity and cell survival. One such pathway is the activation of the FGF receptor (FGFR) and the downstream MAPK/ERK pathway.

Caption: PSA-NCAM mediated activation of the MAPK/ERK signaling pathway.

Conclusion

This compound is a valuable tool for researchers in neuroscience and drug development. Its ability to be covalently immobilized onto a variety of surfaces allows for the creation of biomimetic interfaces that can modulate cell behavior and improve the performance of drug delivery vehicles and medical devices. The protocols and information provided here serve as a starting point for the application of this versatile molecule in your research.

References

- 1. Polysialic acid-neural cell adhesion molecule in brain plasticity: from synapses to integration of new neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The neuroplasticity marker PSA-NCAM: Insights into new therapeutic avenues for promoting neuroregeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly pure and expandable PSA-NCAM-positive neural precursors from human ESC and iPSC-derived neural rosettes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Carboxylic Acid Analytes in Biological Samples

A Note on the Analyte "Psar18-cooh"

Initial searches for methods to quantify "this compound" did not yield specific information on this particular analyte. It is possible that "this compound" may be a novel compound, a compound with a different public name, or a typographical error. One search result indicated "Ac-pSar18-OH" as a polysarcosine-based hydrophilic linker, which is a synthetic polymer and not a typical endogenous biological molecule with a signaling pathway.[1]

Given the request for detailed protocols, signaling pathways, and quantitative data relevant to researchers in drug development, this document will proceed by using Prostaglandin E2 (PGE2) as a representative example of a carboxylic acid analyte frequently quantified in biological samples. PGE2 is a well-characterized lipid mediator with established signaling pathways and a variety of available quantification methods. The following application notes and protocols for PGE2 are provided to demonstrate the expected level of detail and format.

Quantification of Prostaglandin E2 (PGE2) in Biological Samples

Prostaglandin E2 (PGE2) is a principal mediator of inflammation and is involved in various physiological and pathological processes, including fever, pain, and cancer. Accurate quantification of PGE2 in biological matrices such as plasma, serum, cell culture supernatants, and tissue homogenates is crucial for understanding its role in disease and for the development of novel therapeutics.

Analytical Methods Overview

The two primary methods for the quantification of PGE2 are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

ELISA: A high-throughput method based on antigen-antibody recognition. It is suitable for screening a large number of samples but can be susceptible to cross-reactivity.

-

LC-MS/MS: A highly sensitive and specific method that separates the analyte from the sample matrix before detection by mass spectrometry. It is considered the gold standard for quantification.[2][3][4]

Data Presentation: Comparison of Quantification Methods

The following table summarizes the key quantitative parameters for ELISA and LC-MS/MS methods for PGE2 quantification.

| Parameter | ELISA | LC-MS/MS |

| Detection Range | 78-5,000 pg/mL | 0.4 - 100 ng/mL |

| Limit of Detection (LOD) | < 27 pg/mL | 0.20 - 0.4 ng/mL[2] |

| Limit of Quantification (LOQ) | ~78 pg/mL | 100 pg/mL (1 pg on-column) |

| Precision (CV%) | Intra-Assay: <10%, Inter-Assay: <12% | Intra- and Inter-Assay: <15% |

| Specificity | High, but potential for cross-reactivity | Very High |

| Sample Volume | 50-100 µL | 100-500 µL |

| Throughput | High | Moderate |

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol is based on a competitive sandwich ELISA format.

Materials:

-

PGE2 ELISA Kit (containing pre-coated 96-well plate, standards, detection antibody, HRP-conjugate, substrate, stop solution, and wash buffer)

-

Biological sample (plasma, serum, cell culture supernatant)

-

Deionized water

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.

-

Standard and Sample Addition: Add 100 µL of standard or sample to the appropriate wells of the pre-coated 96-well plate.

-

Incubation: Incubate for 1 hour at 37°C.

-

Detection Reagent A: Aspirate the wells and add 100 µL of prepared Detection Reagent A. Incubate for 1 hour at 37°C.

-

Washing: Aspirate and wash the wells 3 times with the provided wash buffer.

-

Detection Reagent B: Add 100 µL of prepared Detection Reagent B. Incubate for 30 minutes at 37°C.

-

Second Washing: Aspirate and wash the wells 5 times.

-

Substrate Addition: Add 90 µL of TMB Substrate Solution. Incubate for 10-20 minutes at 37°C in the dark.

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well.

-

Absorbance Measurement: Immediately read the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate the concentration of PGE2 in the samples by comparing their absorbance to the standard curve.

Workflow Diagram:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol describes a general procedure for PGE2 quantification in biological fluids.

Sample Preparation (Solid Phase Extraction - SPE):

-

Sample Acidification: Acidify 500 µL of plasma or serum to pH 3.5 with 2M formic acid.

-

Internal Standard: Add an internal standard (e.g., PGE2-d4) to each sample.

-

SPE Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the acidified sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 15% methanol in water.

-

Elution: Elute PGE2 with 1 mL of methyl formate or ethyl acetate.

-

Drying: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Conditions:

-

LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 20% to 90% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

MRM Transitions:

-

PGE2: m/z 351.2 -> 271.2

-

PGE2-d4 (Internal Standard): m/z 355.2 -> 275.2

-

Workflow Diagram:

PGE2 Signaling Pathway

PGE2 exerts its effects by binding to four G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways, leading to a variety of cellular responses.

References

- 1. Ac-pSar18-OH | 2313534-26-6 | BroadPharm [broadpharm.com]

- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening of Psar18-cooh

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for their effects on specific biological targets. While the precise identity of "Psar18-cooh" is not documented in publicly available scientific literature, the nomenclature suggests a molecule containing a C18 saturated fatty acid backbone, an aromatic component, and a terminal carboxylic acid. Such molecules, particularly those with lipid-like structures, are of significant interest in drug development, often targeting cell surface receptors like G protein-coupled receptors (GPCRs) or intracellular nuclear receptors. This document provides a generalized framework and protocols for the high-throughput screening of a novel carboxylic acid-containing compound, exemplified by the hypothetical molecule "this compound," for its potential as a modulator of GPCR signaling.

GPCRs represent a large and diverse family of transmembrane receptors that are the targets of a significant portion of currently approved drugs.[1][2] They play crucial roles in a multitude of physiological processes, making them attractive targets for therapeutic intervention.[3] HTS assays for GPCRs are designed to identify compounds that can either activate (agonists) or inhibit (antagonists) receptor signaling. These assays typically rely on the detection of downstream signaling events, such as the mobilization of intracellular second messengers (e.g., cAMP, Ca2+) or the recruitment of intracellular proteins like β-arrestin.[4][5]

Principle of the Assays

The following protocols describe a primary HTS campaign using a reporter gene assay to identify potential agonists of a target GPCR, followed by a secondary functional assay to confirm activity and determine potency. The primary assay is designed for high-throughput and cost-effectiveness, while the secondary assay provides more detailed pharmacological characterization of the initial "hits."

Experimental Protocols

1. Primary High-Throughput Screening: GPCR Reporter Gene Assay

This protocol describes a cell-based reporter gene assay to screen for agonists of a specific GPCR. The principle of this assay is that agonist binding to the GPCR initiates a signaling cascade that leads to the expression of a reporter gene (e.g., luciferase or β-galactosidase).

Materials:

-

HEK293 cell line stably expressing the target GPCR and a reporter construct (e.g., CRE-luciferase for Gs/Gi-coupled receptors or SRE-luciferase for Gq-coupled receptors).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Control agonist for the target GPCR.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Luciferase assay reagent.

-

White, opaque 384-well microplates.

Protocol:

-

Cell Seeding:

-

Culture the stable cell line to ~80-90% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium at a density of 1 x 10^6 cells/mL.

-

Dispense 25 µL of the cell suspension into each well of a 384-well plate (25,000 cells/well).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Addition:

-

Prepare a dilution series of this compound in assay buffer. For a primary screen, a single concentration (e.g., 10 µM) is typically used.

-

Include wells with assay buffer only (negative control) and a known agonist at its EC50 concentration (positive control).

-

Remove the culture medium from the cell plate and add 20 µL of the appropriate compound dilution or control solution to each well.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours.

-

-

Signal Detection:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add 20 µL of the luciferase assay reagent to each well.

-

Incubate the plate at room temperature for 10 minutes, protected from light.

-

Measure the luminescence signal using a plate reader.

-

2. Secondary Confirmatory Assay: cAMP Measurement Assay

This protocol is for a secondary assay to confirm the activity of hits from the primary screen and to determine their potency (EC50). This example is for a Gs or Gi-coupled receptor where agonist binding modulates intracellular cAMP levels.

Materials:

-

HEK293 cell line stably expressing the target GPCR.

-

Culture medium and assay buffer as in the primary assay.

-

This compound stock solution.

-

Control agonist and antagonist.

-

cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based).

-

384-well microplates.

Protocol:

-

Cell Seeding:

-

Seed the cells in 384-well plates as described in the primary assay protocol and incubate for 24 hours.

-

-

Compound Addition:

-

Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilution starting from 100 µM).

-

Include a dilution series of the control agonist.

-

For antagonist testing, pre-incubate the cells with a dilution series of this compound for 15 minutes before adding the control agonist at its EC80 concentration.

-

Remove the culture medium and add 20 µL of the compound dilutions or controls.

-

Incubate for 30 minutes at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Data Presentation

The quantitative data from the HTS assays should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: Primary HTS Results for this compound

| Compound | Concentration (µM) | Luminescence (RLU) | % Activation vs. Positive Control | Hit (Yes/No) |

| Negative Control | - | 1,500 | 0% | No |

| Positive Control | 1 | 15,000 | 100% | - |

| This compound | 10 | 12,500 | 78.6% | Yes |

Table 2: Secondary Assay - Potency of this compound

| Compound | EC50 (µM) | 95% Confidence Interval (µM) | Hill Slope |

| Control Agonist | 0.1 | 0.08 - 0.12 | 1.0 |

| This compound | 5.2 | 4.5 - 6.0 | 1.1 |

Visualizations

Signaling Pathway

Caption: Agonist activation of a GPCR signaling cascade.

Experimental Workflow

Caption: High-throughput screening workflow.

References

- 1. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in G protein-coupled receptor high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. agilent.com [agilent.com]

Application Notes and Protocols for Psar18-cooh in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psar18-cooh, chemically known as Ac-pSar18-OH, is a hydrophilic linker based on a monodisperse polysarcosine (pSar) polymer chain of 18 units. Unlike traditional polyethylene glycol (PEG) linkers, polysarcosine offers several advantages in the development of advanced drug delivery systems, particularly in the field of Antibody-Drug Conjugates (ADCs). These advantages include enhanced solubility, superior stability and biocompatibility, and reduced immunogenicity, often referred to as "stealth" properties.[1] The terminal carboxylic acid group (-COOH) on this compound allows for versatile conjugation to various molecules, including therapeutic payloads and targeting moieties.

These application notes provide a comprehensive overview of the experimental workflow for utilizing this compound in the synthesis of ADCs. Detailed protocols for conjugation, along with comparative data and diagrams of relevant signaling pathways, are presented to guide researchers in leveraging the unique benefits of this advanced linker technology.

Data Presentation: Comparative Analysis of Polysarcosine (pSar) vs. Polyethylene Glycol (PEG) Linkers

The selection of a linker is critical to the efficacy and safety of an ADC. The following tables summarize quantitative data from comparative studies of pSar- and PEG-based linkers, highlighting the superior properties of polysarcosine in key performance metrics.

Table 1: Pharmacokinetic Properties of a High Drug-to-Antibody Ratio (DAR 8) ADC

| Linker Type | ADC Formulation | Clearance Rate (mL/day/kg) | In Vivo Antitumor Activity (Tumor Growth) |

| Polysarcosine | ADC-pSar12 | 15.8 - 38.9 | Curative / Complete Remission |

| No Linker | ADC-pSar0 | 37.6 | Incomplete Tumor Regressions |

| Polyethylene Glycol | ADC-PEG12 | 47.3 | Delayed Tumor Growth |

Data synthesized from studies on MMAE-based ADCs.[2][3][4]

Table 2: In Vitro Performance of Interferon-α2b (IFN) Conjugates

| Conjugate | In Vitro Potency (IC50) | Protease Resistance | In Vivo Tumor Accumulation | Immunogenicity (Anti-IFN Antibodies) |

| pSar-IFN | More Potent | Comparable to PEG-IFN | Higher than PEG-IFN | Considerably Less than PEG-IFN |

| PEG-IFN | Less Potent | Comparable to pSar-IFN | Lower than pSar-IFN | Higher than pSar-IFN |

Data from a comparative study of pSar-IFN and PEG-IFN.[5]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an Antibody-Drug Conjugate using this compound, with Monomethyl Auristatin E (MMAE) as the cytotoxic payload. MMAE is a potent antimitotic agent that inhibits tubulin polymerization.

Protocol 1: Activation of this compound and Conjugation to MMAE

This protocol describes the activation of the terminal carboxylic acid of this compound using EDC/NHS chemistry and its subsequent conjugation to an amine-containing payload, such as MMAE.

Materials:

-

This compound (Ac-pSar18-OH)

-

Monomethyl Auristatin E (MMAE) or other amine-containing payload

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: Anhydrous Dimethylformamide (DMF) or other suitable organic solvent

-

Quenching Reagent (optional, e.g., 2-mercaptoethanol)

-